molecular formula C25H23N5O3 B10854476 BTK inhibitor 10

BTK inhibitor 10

カタログ番号 B10854476
分子量: 441.5 g/mol
InChIキー: KLSYFSMLPFKXDQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BTK inhibitor 10 is a compound that targets Bruton’s tyrosine kinase (BTK), a crucial enzyme in the signaling pathways of B cells and myeloid cells. BTK inhibitors have shown significant promise in treating various B cell malignancies and inflammatory diseases .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of BTK inhibitor 10 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions .

Industrial Production Methods

Industrial production of BTK inhibitors often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

化学反応の分析

Types of Reactions

BTK inhibitor 10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

科学的研究の応用

BTK inhibitor 10 has a wide range of scientific research applications, including:

作用機序

BTK inhibitor 10 exerts its effects by binding to the active site of Bruton’s tyrosine kinase, thereby inhibiting its activity. This inhibition disrupts the signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions. The molecular targets and pathways involved include the B cell receptor signaling pathway and downstream effectors like PI3K, MAPK, and NF-κB .

類似化合物との比較

BTK inhibitor 10 can be compared with other BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib. While all these compounds target BTK, this compound may offer unique advantages in terms of selectivity and potency. Similar compounds include:

This compound stands out due to its specific binding properties and potential for reduced off-target effects, making it a promising candidate for further research and development .

特性

分子式

C25H23N5O3

分子量

441.5 g/mol

IUPAC名

N-[3-[[6-(4-morpholin-4-ylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide

InChI

InChI=1S/C25H23N5O3/c1-2-23(31)28-18-4-3-5-20(14-18)33-25-21-15-22(29-24(21)26-16-27-25)17-6-8-19(9-7-17)30-10-12-32-13-11-30/h2-9,14-16H,1,10-13H2,(H,28,31)(H,26,27,29)

InChIキー

KLSYFSMLPFKXDQ-UHFFFAOYSA-N

正規SMILES

C=CC(=O)NC1=CC(=CC=C1)OC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)N5CCOCC5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。